molecular formula C21H26N2O4S B2537560 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954607-82-0

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2537560
CAS RN: 954607-82-0
M. Wt: 402.51
InChI Key: BTJZJDBRBYFJMM-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A key application of benzenesulfonamide derivatives, which include compounds similar to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, is in photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, for instance, exhibits high singlet oxygen quantum yield, making it a potent candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Compounds bearing benzenesulfonamide moieties have demonstrated significant antimicrobial and antifungal activities. For example, chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and shown to exhibit these activities, highlighting their potential in developing new antimicrobial agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Anti-HIV and Cancer Therapeutics

The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which relate to this compound, indicate their potential use in preventing human HIV-1 infection and as anticancer agents (Cheng De-ju, 2015).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, which are structurally similar to benzenesulfonamide derivatives, have been synthesized and studied for their second-order nonlinear optical (NLO) properties. These findings suggest potential applications in nonlinear optics and photonics (Liang Li, Huijuan Cui, Zhou Yang, Tao, Lin, Ye, & Yang, 2012).

Corrosion Inhibition

Piperidine derivatives, including those with benzenesulfonamide structures, have shown promise as corrosion inhibitors. Their adsorption and corrosion inhibition properties on iron were studied using quantum chemical calculations and molecular dynamics simulations, suggesting potential industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Herbicidal Activity

Sulfonamide compounds with herbicidal properties have been synthesized, indicating that derivatives of benzenesulfonamide could potentially be used in agriculture to control unwanted plant growth (Hosokawa, Katsurada, Ikeda, Minami, & Jikihara, 2001).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-27-19-8-6-18(7-9-19)23-14-17(12-21(23)24)13-22-28(25,26)20-10-5-15(2)11-16(20)3/h5-11,17,22H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZJDBRBYFJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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